molecular formula C11H14N2 B12286630 4-(2-Amino-2-methylpropyl)benzonitrile

4-(2-Amino-2-methylpropyl)benzonitrile

Cat. No.: B12286630
M. Wt: 174.24 g/mol
InChI Key: NJLBVZPEGLMQTK-UHFFFAOYSA-N
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Description

4-(2-Amino-2-methylpropyl)benzonitrile is an organic compound with the molecular formula C11H14N2. It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-amino-2-methylpropyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-methylpropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzyl chloride with 2-amino-2-methylpropane in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-methylpropyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-(2-Amino-2-methylpropyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: Similar structure but lacks the 2-methylpropyl group.

    4-(2-Methylpropyl)benzonitrile: Similar structure but lacks the amino group.

Uniqueness

4-(2-Amino-2-methylpropyl)benzonitrile is unique due to the presence of both the amino and 2-methylpropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-(2-amino-2-methylpropyl)benzonitrile

InChI

InChI=1S/C11H14N2/c1-11(2,13)7-9-3-5-10(8-12)6-4-9/h3-6H,7,13H2,1-2H3

InChI Key

NJLBVZPEGLMQTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C#N)N

Origin of Product

United States

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